3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid
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Overview
Description
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 3-[(Acryloylamino)methyl]-2-oxobenzoic acid.
Reduction: Formation of 3-[(Alkylamino)methyl]-2-hydroxybenzoic acid.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Scientific Research Applications
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can undergo polymerization reactions, forming cross-linked networks that are useful in materials science. The hydroxybenzoic acid moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: A similar compound used in the synthesis of hydrophilic polymers.
Salicylic acid: Shares the hydroxybenzoic acid moiety and is widely used in pharmaceuticals for its anti-inflammatory properties.
Aminosalicylic acid: Another derivative of hydroxybenzoic acid with applications in treating tuberculosis.
Uniqueness
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid is unique due to the presence of both an acryloyl group and a hydroxybenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form polymers and interact with biological molecules makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
65829-98-3 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-hydroxy-3-[(prop-2-enoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C11H11NO4/c1-2-9(13)12-6-7-4-3-5-8(10(7)14)11(15)16/h2-5,14H,1,6H2,(H,12,13)(H,15,16) |
InChI Key |
MLLGHTMUQMTFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=C(C(=CC=C1)C(=O)O)O |
Origin of Product |
United States |
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